2,6-Dichloro-N-[2-(cyclopentanecarbonylamino)ethyl]-5-fluoropyridine-3-carboxamide
Description
2,6-Dichloro-N-[2-(cyclopentanecarbonylamino)ethyl]-5-fluoropyridine-3-carboxamide is a halogenated pyridine derivative featuring a 2,6-dichloro-5-fluoropyridine core substituted at the 3-position with a carboxamide group.
Properties
IUPAC Name |
2,6-dichloro-N-[2-(cyclopentanecarbonylamino)ethyl]-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2FN3O2/c15-11-9(7-10(17)12(16)20-11)14(22)19-6-5-18-13(21)8-3-1-2-4-8/h7-8H,1-6H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKZVHJVXDAZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCNC(=O)C2=CC(=C(N=C2Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2,6-dichloro-5-fluoropyridine-3-carboxylic acid with cyclopentanecarbonyl chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: The chloro groups can be reduced to form dichloroamine derivatives.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Dichloroamine derivatives.
Substitution: Amides or esters.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
Research Findings and Implications
Structural Similarity vs. Functional Divergence : The highest similarity (0.94) with methyl 2,6-dichloro-5-fluoronicotinate underscores the critical role of the 3-position substituent in modulating physicochemical properties. The carboxamide in the target compound likely enhances target binding compared to the ester .
Synthetic Complexity: The cyclopentanecarbonylaminoethyl side chain introduces synthetic challenges absent in simpler analogues (e.g., methyl ester or aldehyde derivatives). Multi-step coupling reactions may be required for its introduction.
Biological Relevance : The fluorine and chlorine substituents improve metabolic stability and lipophilicity, while the amide group balances solubility and membrane permeability—a feature absent in the more polar amine hydrochloride analogue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
